6-Bromothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
6-Bromothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C6H4BrN3S and a molecular weight of 230.09 g/mol . This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused bicyclic system consisting of a thiophene ring and a pyrimidine ring. The presence of a bromine atom at the 6-position and an amino group at the 4-position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of 6-Bromothieno[2,3-d]pyrimidin-4-amine is Cyt-bd . Cyt-bd is a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis, playing a crucial role in the survival and virulence of the bacteria .
Mode of Action
It is known to inhibit cyt-bd, affecting the respiratory chain of the bacteria . This results in ATP depletion, which can lead to the death of the bacteria .
Biochemical Pathways
The compound affects the respiratory chain pathway in Mycobacterium tuberculosis. By inhibiting Cyt-bd, it disrupts the energy production of the bacteria, leading to ATP depletion .
Pharmacokinetics
Its lipophilicity suggests that it may diffuse easily into cells , which could impact its bioavailability.
Result of Action
The inhibition of Cyt-bd by this compound leads to ATP depletion in Mycobacterium tuberculosis. This can result in the death of the bacteria, providing a potential therapeutic effect against tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Bromination: The aromatic ring of a suitable precursor, such as 2-aminonicotinonitrile, is brominated to introduce the bromine atom at the desired position.
Condensation and Cyclization: The brominated intermediate undergoes condensation and cyclization reactions to form the thieno[2,3-d]pyrimidine core.
Dimroth Rearrangement: The final step involves a Dimroth rearrangement to introduce the amino group at the 4-position.
Microwave irradiation is often employed in the last two steps to improve yields and reduce the formation of undesirable by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process typically involves standard laboratory equipment and reagents, allowing for the production of large quantities without the need for chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
6-Bromothieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-substituted thieno[2,3-d]pyrimidines .
Scientific Research Applications
6-Bromothieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: This compound is structurally similar but contains a chlorine atom at the 4-position instead of an amino group.
Thieno[2,3-d]pyrimidine derivatives: Various derivatives with different substituents at the 4- and 6-positions have been studied for their biological activities.
Uniqueness
6-Bromothieno[2,3-d]pyrimidin-4-amine is unique due to the presence of both a bromine atom and an amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds .
Properties
IUPAC Name |
6-bromothieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWIWFFQSVCWSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=NC(=C21)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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